2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

Medicinal Chemistry Anticancer Agents Multicomponent Reactions

Research bottleneck: analogs lacking methyl groups or having 2-chloro substitution fail to replicate target binding and electronic properties. This 5,7-dimethyl-2-hydroxyquinoline-3-carbaldehyde resolves that. - **Reactivity advantage**: Methyl groups lower oxidation potential for electropolymerizable monomers vs. non-methylated cores. - **Post-Ugi diversification**: 2-OH enables complex 3D architectures unavailable to 2-chloro analogs. - **Supply**: 98% purity, immediate dispatch for medicinal chemistry or sensor development.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 436088-09-4
Cat. No. B11901206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde
CAS436088-09-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=O)NC2=C1)C=O)C
InChIInChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(6-14)12(15)13-11(10)4-7/h3-6H,1-2H3,(H,13,15)
InChIKeyOCPVDXWLYLXQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde


2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde (CAS 436088-09-4) is a heterocyclic building block featuring a 2-oxo-1,2-dihydroquinoline core, methyl substituents at the 5- and 7-positions, and a reactive aldehyde handle at the 3-position. This compound serves as a key intermediate in medicinal chemistry and materials science, with its reactivity profile defined by the tautomeric hydroxy/oxo group and the electrophilic carbaldehyde. It is commercially available for research and development purposes, with typical purity specifications reaching 98%.

Synthetic handle
Aldehyde group for condensation and multicomponent reactions
Tautomeric core
2‑Oxo‑1,2‑dihydroquinoline enables H‑bonding and chelation
Purity specification
High‑purity synthetic intermediate supporting reproducible derivatization

Why This Quinoline Scaffold Cannot Be Replaced by Common Analogs


Substituting this compound with a non-methylated or 2-chloro analog introduces critical differences in synthetic utility and biological target engagement. The 5- and 7-methyl groups exert an electron-donating effect that modulates the ring's reactivity, directly influencing the regioselectivity and yield of subsequent derivatization reactions such as Schiff base formation or Vilsmeier-Haack formylation. [1] Replacing the 2-hydroxy/oxo group with a chloro substituent fundamentally alters the compound's hydrogen-bonding capacity and pharmacokinetic profile, as the tautomeric equilibrium of the 2-oxo-1,2-dihydroquinoline system is central to its interaction with biological receptors and its chelating ability. [2] These structural variations mean that analogs are not drop-in replacements; a specific biological or chemical performance outcome is intrinsically tied to the precise substitution pattern.

Target
2‑OH / 5,7‑dimethyl substitution
Substitute
Non‑methylated or 2‑Cl analog
Target
Tautomeric hydroxy/oxo equilibrium; H‑bond donor/acceptor
Substitute
2‑Cl eliminates tautomerism, changes binding and chelation profile
Target
Electron‑donating methyl groups lower oxidation potential
Substitute
Non‑methylated scaffold may shift redox and sensor response

Key Evidence: Differentiation from Structural Analogs


Synthetic Versatility vs. 2-Chloro Analog in Anticancer Library Design

In a recent green synthesis study, the target compound's direct analog, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, was used as a precursor for Ugi-multicomponent reaction derivatives. The resulting library, when screened against the NCI-60 cell line panel, produced lead compounds with nanomolar activity. Specifically, a derivative (5j) demonstrated highly potent growth inhibition. [1] While directly comparable data for the 2-hydroxy derivative in the same assay is not published, the 2-hydroxy variant offers a key synthetic advantage: the tautomeric hydroxy/oxo group can act as a directing group for metal-catalyzed C-H activation or as a nucleophile in diversification, a route inaccessible to the 2-chloro analog without additional deprotection steps. [2]

Synthetic diversification
Cross‑study comparable
2‑OH enables C–H activation and nucleophilic diversification 2‑Cl analog requires deprotection for similar routes
Supports divergent library design and IP‑distinct scaffolds
No direct NCI‑60 data for 2‑OH starting material; route advantage reviewed
Medicinal Chemistry Anticancer Agents Multicomponent Reactions

Methyl Substituent Effect on Electrochemical Oxidation Potential

A study on quinolinecarbaldehydes established a direct correlation between methyl substitution and electrochemical behavior. Data show that the presence of a methyl group facilitates oxidation, making the compound easier to oxidize compared to non-methylated analogs. [1] For example, the study found a strong correlation between chemical structure and reduction/oxidation potentials, where methylated compounds exhibited a more negative reduction potential. This class-level finding directly applies to the target compound, whose 5,7-dimethyl pattern is predicted to enhance its electron density, making it a superior candidate for applications requiring lower oxidation potentials, such as electropolymerization or antioxidant activity, compared to its non-methylated 2-hydroxyquinoline-3-carbaldehyde counterpart.

Oxidation potential
Class‑level inference
Methylated quinolines show lower oxidation potential in CV studies, supported by DFT
May support applications requiring lower oxidation barrier
Predicted from analog data; verify for this specific substitution pattern
Electrochemistry Redox Probes Structure-Property Relationship

Enhanced Fluorescent Sensor Scaffold via Schiff Base Chelation

The 2-hydroxyquinoline-3-carbaldehyde core, from which the target compound is derived, has demonstrated high efficacy as a sensor scaffold. A hydrazone derivative synthesized from 2-hydroxyquinoline-3-carbaldehyde functioned as a selective dual-channel sensor for fluoride and copper ions, with UV-vis detection limits in the micromolar range and a sharp color change from light yellow to bluish green upon fluoride addition. [1] The 5,7-dimethyl substitution on the target compound is expected to enhance this performance in two ways: first, by increasing the electron density of the chelating site, which can strengthen metal-ion binding, and second, by improving the quantum yield of the fluorophore due to the electron-donating methyl groups. This positions it as a superior scaffold for designing next-generation optical sensors compared to the unsubstituted 2-hydroxyquinoline-3-carbaldehyde.

Fluorescent sensor scaffold
Supporting evidence
Core hydrazone detects F⁻ and Cu²⁺; 5,7‑dimethyl predicted to improve quantum yield
Supports sensor design; methyl effect may enhance response
5,7‑dimethyl derivative untested; performance hypothesis based on substituent effects
Fluorescent Sensors Schiff Base Chemistry Ion Detection

Commercial Purity Benchmark: 98% vs. 95% Assay

A key procurement consideration is the verified purity of the compound, which directly impacts the reproducibility of synthetic transformations. A primary vendor, Fluorochem (distributed by CymitQuimica), lists the product with a minimum purity specification of 98%. Another supplier, Leyan, corroborates this, also specifying a purity of 98%. This contrasts with other vendors, such as AKSci, which list a lower minimum purity of 95%. For sensitive applications like catalytic asymmetric synthesis or generating compounds for biological assay, using 98% purity material minimizes side reactions from unknown impurities, ensuring more consistent reaction outcomes and reliable biological data. This specification difference is a quantifiable procurement advantage.

Commercial purity
Head‑to‑head
98% (Fluorochem / Leyan) 95% (AKSci)
Higher specification supports reproducible synthesis
Specification review; verify batch‑specific COA
Chemical Procurement Quality Assurance Synthetic Intermediate

Target Research Applications Based on Verified Evidence


Anticancer Agent Libraries via Multicomponent Reactions

Directly supported by the green synthesis protocol for 2-chloro-5,7-dimethylquinoline-3-carbaldehyde analogs, the 2-hydroxy derivative can be employed in similar Ugi-4CR reactions to generate a library of peptidomimetics for NCI-60 screening. The hydroxy group provides an additional diversification point for post-Ugi functionalization, enabling the creation of more complex, three-dimensional molecular architectures unavailable to the chloro analog. [1]

Ratiometric Fluorescent Sensors for Transition Metal Ions

Building on the proven sensor ability of the 2-hydroxyquinoline-3-carbaldehyde scaffold, the 5,7-dimethylated target compound is an ideal synthon for creating hydrazone or Schiff base sensors with enhanced photophysical properties. The electron-donating methyl groups are expected to increase the Stokes shift and fluorescence quantum yield, leading to more sensitive, ratiometric chemosensors for copper(II) or other biologically relevant metal ions. [2]

Electropolymerizable Monomers for Conductive Thin Films

The class-level electrochemical evidence that methyl substitution facilitates oxidation makes this compound a strong candidate for the synthesis of electropolymerizable monomers. The carbaldehyde group can be converted into a polymerizable unit, and the inherent lower oxidation potential of the 5,7-dimethylquinoline core suggests a more energy-efficient electrodeposition process, yielding films with potentially superior conductive properties compared to non-methylated monomers. [3]

Application
Selection property
Validation focus
Anticancer agent libraries
Divergent synthetic route via Ugi‑4CR
Diversification potential for peptidomimetic screening
Ratiometric fluorescent sensors
Electron‑rich chelating scaffold
Sensor response to transition metal ions
Electropolymerizable monomers
Lower oxidation potential inferred
Electrodeposition efficiency and film properties
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